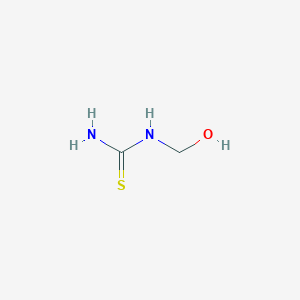

(Hydroxymethyl)thiourea

Description

Contextualization within Thiourea (B124793) Chemistry

Thiourea, an organosulfur compound with a structure analogous to urea (B33335) where the oxygen atom is replaced by sulfur, is a versatile reagent in organic synthesis and has a wide range of industrial applications. annexechem.commdpi.com (Hydroxymethyl)thiourea is a direct derivative, typically synthesized through the reaction of thiourea with formaldehyde (B43269). evitachem.comic.ac.uk

Structurally, N,N'-bisthis compound features a central thiourea core with hydroxymethyl (-CH2OH) groups attached to both nitrogen atoms. evitachem.com This configuration is significant for several reasons:

It introduces reactive sites for further chemical modifications. evitachem.com

The presence of hydroxyl groups enhances hydrophilicity compared to simpler thioamides. researchgate.net

The molecule possesses multiple hydrogen bonding sites (hydroxyl and thiocarbonyl groups), influencing its physical properties and interactions. evitachem.comontosight.ai

Like other thiourea derivatives, it can form stable complexes with metal ions, a characteristic that underpins its use in catalysis and materials science. evitachem.comannexechem.comontosight.ai

Table 1: Chemical Identification of N,N'-bisthis compound An interactive table providing various identifiers for the compound.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1,3-bisthis compound nih.gov |

| CAS Number | 3084-25-1 nih.gov |

| Molecular Formula | C3H8N2O2S nih.gov |

| InChI Key | ORGWCTHQVYSUNL-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C(NC(=S)NCO)O nih.gov |

| Synonyms | Dimethylolthiourea, 1,3-dimethylolthiourea nih.gov |

Historical Perspectives on this compound Research

The study of this compound and its derivatives is built upon the long history of its parent compound, thiourea, which was first synthesized in 1873. nih.gov The formation of this compound via the condensation reaction of thiourea and formaldehyde has been a known chemical transformation for many decades. This reaction is a fundamental step in various established synthetic methodologies. ic.ac.uk

Research from the latter half of the 20th century indicates that derivatives of this compound were subjects of metabolic and toxicological studies. For instance, a 1983 study investigated the metabolic fate of N-methyl-N′-(hydroxymethyl)thiourea in rats, demonstrating that the compound is degraded into N-methylthiourea and formaldehyde. tandfonline.com This historical research provides a basis for understanding the compound's reactivity and biological interactions.

Scope and Significance in Contemporary Chemical Science

In modern chemical science, this compound is valued primarily as a versatile synthetic intermediate. ic.ac.ukresearchgate.net Its bifunctional nature allows it to be a precursor for a wide array of more complex molecules, particularly heterocycles. Research has shown its utility as a thioamidoalkylating agent and as a key reagent in the synthesis of derivatives of:

1,3,5-triazinane-2-thione (B1225330) researchgate.net

1,3-thiazine researchgate.net

1,2,4-dithiazoles with fungicidal action researchgate.net

6H-1,3,5-oxathiazine researchgate.net

Beyond its role in synthesis, the compound and its derivatives have applications in several fields:

Medicinal Chemistry : It is used as a scaffold for developing new drug candidates, with studies exploring potential antimicrobial and antifungal properties. evitachem.comresearchgate.netontosight.ai

Materials Science : The compound can be incorporated into polymers and resins to enhance their properties. evitachem.com

Catalysis : The thiocarbonyl group's ability to coordinate with metal ions allows it to act as a ligand in metal-catalyzed reactions. evitachem.com

Table 2: Physical and Chemical Properties of N,N'-bisthis compound An interactive table summarizing key computed properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 136.18 g/mol | nih.gov |

| XLogP3 | -1.3 | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 96.6 Ų | nih.gov |

Reactivity and Derivatization Strategies

The dual functionality of this compound, possessing both a nucleophilic hydroxymethyl group and a reactive thiocarbonyl moiety, allows for a wide range of chemical transformations.

The hydroxymethyl groups in this compound and its derivatives are susceptible to nucleophilic substitution, providing a pathway to more complex molecules. evitachem.com This reactivity is a key strategy for derivatization. For example, the N-hydroxymethyl group can be modified to introduce other internal nucleophiles. researchgate.net This has been applied in the stereoselective synthesis of complex molecules where an N-aminomethyl group, derived from the N-hydroxymethyl group, participates in an intramolecular conjugate addition. researchgate.net

Furthermore, N,N′-bisthis compound has been shown to react with aliphatic diamines, such as ethane-1,2-diamine and propane-1,3-diamine, to form various heterocyclic structures like bis(1,3,5-triazinane-2-thione) derivatives. researchgate.net These reactions showcase the utility of the hydroxymethyl group as a reactive handle for constructing larger, more complex molecular architectures.

The thiocarbonyl (C=S) group is a versatile functional group that dictates a significant portion of the reactivity of this compound.

Metal Coordination: The sulfur atom of the thiocarbonyl group can act as a soft donor, coordinating with various metal ions to form metal complexes. This property is useful in the field of catalysis. evitachem.com

Cycloaddition Reactions: The thiocarbonyl moiety can participate in cycloaddition reactions. For instance, it can undergo photochemical [2+2] cycloaddition with olefins, leading to the formation of thietane (B1214591) rings. beilstein-journals.org

Oxidation: The thiocarbonyl group can be oxidized to the corresponding sulfoxides or sulfones under specific reaction conditions.

Reduction: Reduction of the thione group can convert it into a thiol group.

These transformations highlight the thiocarbonyl group's role as a key site for derivatization, enabling the synthesis of diverse heterocyclic systems and coordination compounds.

Cyclocondensation and Heterocyclization Pathways

This compound and its derivatives are key precursors in reactions that form cyclic structures through the intramolecular or intermolecular condensation with other functional groups, leading to a diverse array of heterocyclic compounds.

This compound is a pivotal reagent in the synthesis of 1,3,5-triazinane (B94176) structures. These reactions often involve condensation with amines and aldehydes. For instance, N,N'-bisthis compound, a closely related derivative, reacts with aliphatic diamines to yield bis-triazinane-2-thiones. The specific product formed can depend on the stoichiometry of the reactants.

A notable reaction involves N,N′-bisthis compound and propane-1,3-diamine. When these reactants are used in a 2:1 molar ratio, the product is 5,5′-propane-1,3-diylbis(1,3,5-triazinane-2-thione). researchgate.net However, using equimolar amounts leads to the formation of a more complex tricyclic product. researchgate.net Similar reactions have been documented with other diamines, such as ethane-1,2-diamine and butane-1,4-diamine, yielding the corresponding bis(1,3,5-triazinane-2-thione) derivatives. researchgate.net

Furthermore, triazinethione derivatives can be synthesized through a one-pot, three-component reaction of an arylaldehyde, thiourea, and a trialkyl orthoformate. lu.se This catalyst-free method proceeds via the initial formation of a 1,1'-(phenylmethylene)bis(thiourea) intermediate, which subsequently undergoes cyclization. lu.se This approach highlights the utility of thiourea in multicomponent strategies to access diverse triazinethione structures. lu.se

Table 1: Synthesis of Triazinane Derivatives from this compound and Related Compounds

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Product | Reference |

| N,N′-Bisthis compound | Propane-1,3-diamine | 2:1 | 5,5′-Propane-1,3-diylbis(1,3,5-triazinane-2-thione) | researchgate.net |

| N,N′-Bisthis compound | Propane-1,3-diamine | 1:1 | 1,3,5,7,11,13,15,17-Octaazatricyclo[15.3.1.17,11]-docosane-4,14-dithione | researchgate.net |

| N,N′-Bisthis compound | Ethane-1,2-diamine | 2:1 | 5,5′-(Ethane-1,2-diyl)bis(1,3,5-triazinane-2-thione) | researchgate.net |

The thiazole (B1198619) scaffold is a common target in medicinal chemistry, and thiourea derivatives are fundamental to its synthesis. rsc.orgresearchgate.netwvu.edu The most traditional route is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thiourea with an α-haloketone. google.com While not starting directly from this compound, this represents a fundamental reaction of the core thiourea structure.

Modern variations provide access to a wide range of substituted thiazoles. One-pot multicomponent strategies have been developed for synthesizing thiazoline (B8809763) and thiazolidinone derivatives. nih.gov A plausible mechanism for these syntheses involves the initial in-situ formation of a thiourea, which then attacks a bromo-compound, followed by cyclization and dehydration to form the thiazole ring. nih.gov Other methods include the reaction of thioureas with α-diazoketones catalyzed by trifluoromethanesulfonic acid or the visible-light-induced reaction of thioureas with active methylene (B1212753) ketone derivatives, offering a green chemistry approach to 2-aminothiazoles. researchgate.net

The cyclization of sulfanilamide (B372717) thioureas with propargyl bromide in the presence of a non-nucleophilic base is another effective method for preparing iminothiazoline hybrids.

This compound is an effective participant in multicomponent reactions (MCRs), which are convergent chemical processes where three or more starting materials react to form a single product in one pot. The Biginelli reaction, a classic MCR, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).

This compound can be used as a key starting material in novel variations of the Biginelli synthesis. For example, it reacts with p-toluenesulfinic acid to yield N-(tosylmethyl)thiourea. researchgate.net This intermediate readily reacts with potassium enolates derived from 1,3-dicarbonyl compounds to form 5-acyl-4-hydroxyhexahydropyrimidine-2-thiones, which can be subsequently dehydrated to the corresponding 1,2,3,4-tetrahydropyrimidine-2-thiones. researchgate.net

In more complex cascades, thiourea, formaldehyde, and a β-keto ester can participate in a five-component reaction. This process is believed to proceed through an initial Biginelli condensation to form a DHPM intermediate. This intermediate then acts as a diene in a subsequent hetero-Diels-Alder reaction with a dienophile, which is formed from the condensation of the β-keto ester and excess formaldehyde. This advanced MCR allows for the rapid construction of complex, fused heterocyclic systems from simple precursors.

Table 2: Examples of Multicomponent Reactions Involving Thiourea Derivatives

| Reaction Type | Reactants | Catalyst/Promoter | Product Type | Reference |

| Biginelli-type Synthesis | This compound, p-Toluenesulfinic acid, 1,3-Dicarbonyl compound | KOH, TsOH | 5-Acyl-1,2,3,4-tetrahydropyrimidine-2-thiones | researchgate.net |

| Classical Biginelli Reaction | Aldehyde, β-Ketoester, Thiourea | Acid (e.g., HCl) | 3,4-Dihydropyrimidin-2(1H)-thiones | |

| Five-Component Cascade | Formaldehyde, β-Keto ester, N,N'-Dimethylthiourea | Lewis Acid | Biginelli Product (DHPM) | |

| TMSCl-Promoted Biginelli | Aldehyde, Acetoacetate, N-Substituted Thiourea | TMSCl in DMF | N1-Substituted-3,4-dihydropyrimidin-2(1H)-thiones |

Reactions with Organophosphorus Compounds

The scientific literature available through the conducted searches provides limited direct information on the specific reactions between this compound and organophosphorus compounds. However, the reactivity of related sulfur-containing nucleophiles with organophosphates has been studied. For instance, the drug methimazole, which contains a thio-imidazole structure, has been shown to act as an effective S-nucleophile in promoting the breakdown of organophosphates like O,O-diethyl 2,4-dinitrophenyl phosphate (B84403) (DEDNPP). This reaction proceeds via nucleophilic attack by the sulfur atom, leading to dephosphorylation. This suggests a potential, though not explicitly documented, pathway for this compound to react as a nucleophile towards electrophilic phosphorus centers in various organophosphorus compounds.

Conversely, organophosphorus compounds with hydroxymethyl groups, such as tris(hydroxymethyl)phosphine (B1196123) oxide ((HOCH₂O)₃PO), are known to react as polyols with a variety of electrophiles, but their reactions with thioureas are not detailed.

Degradation Pathways and By-product Formation

The stability and decomposition of this compound are important considerations for its application and environmental fate. Degradation can be initiated by hydrolysis or thermal stress.

This compound, like other substituted thioureas, is susceptible to hydrolysis, and its stability can be influenced by factors such as pH and temperature. The hydrolysis of substituted thioureas can be a complex process. Studies on related compounds suggest that the reaction can proceed in stages, potentially involving an initial S-oxygenation of the sulfur atom to form a sulfinic acid intermediate. This is followed by hydrolysis of the intermediate to produce a urea-type residue and a sulfoxylate (B1233899) anion, which is then rapidly oxidized.

Under thermal decomposition, the parent compound thiourea breaks down to release various volatile products, including ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), isothiocyanic acid, and carbon disulfide (CS₂). It is plausible that the thermal decomposition of this compound would yield a similar profile of sulfur- and nitrogen-containing by-products, in addition to products derived from the hydroxymethyl group, such as formaldehyde. The decomposition of thiourea is reported to be most rapid at a temperature of 200°C.

Structure

3D Structure

Properties

IUPAC Name |

hydroxymethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2OS/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALBDOUFMLLGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061380 | |

| Record name | (Hydroxymethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-83-5 | |

| Record name | N-(Hydroxymethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Hydroxymethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (hydroxymethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/596L99BBV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Hydroxymethyl Thiourea

Chemical Transformations

The oxidative degradation of (Hydroxymethyl)thiourea involves complex reaction pathways influenced by the nature of the oxidizing agent, pH, and reaction conditions. The presence of both a readily oxidizable thiourea (B124793) core and reactive hydroxymethyl groups makes the molecule susceptible to various oxidative transformations.

The primary sites of oxidative attack are the sulfur atom of the thiocarbonyl group and the carbon atoms of the hydroxymethyl substituents. The degradation can proceed through several proposed mechanisms, often leading to a mixture of products.

One key pathway involves the oxidation of the thiourea moiety. In the presence of oxidizing agents such as hydrogen peroxide, the sulfur atom is initially oxidized to form a (Hydroxymethyl)formamidine sulfinic acid intermediate. This species is generally unstable and can undergo further reactions. For instance, the reaction of thiourea with hydrogen peroxide is known to produce thiourea dioxide as an intermediate, which then hydrolyzes under neutral or alkaline conditions to yield a sulfinate anion and urea (B33335). p2infohouse.org A similar pathway can be postulated for this compound.

Under acidic conditions, the oxidation of thioureas can lead to the formation of a disulfide derivative. p2infohouse.org In the case of this compound, this would result in the formation of N,N'-bis(hydroxymethyl)formamidine disulfide.

Simultaneously, the hydroxymethyl groups are also susceptible to oxidation. numberanalytics.com The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. numberanalytics.comevitachem.com This oxidation can occur in parallel with the oxidation of the thiourea core, leading to a variety of degradation products. For example, the oxidation of the hydroxymethyl group could lead to the formation of formyl or carboxyl derivatives of the parent molecule or its subsequent degradation products.

| Oxidizing Agent | Proposed Intermediate(s) | Potential Final Product(s) | Influencing Factors |

| Hydrogen Peroxide (H₂O₂) | (Hydroxymethyl)formamidine sulfinic acid, this compound dioxide | (Hydroxymethyl)urea, Sulfinate, Carbon dioxide, Ammonia (B1221849) | pH, Temperature |

| Permanganate (B83412) (MnO₄⁻) | Oxidized sulfur species, Aldehyde/Carboxylic acid derivatives | Urea derivatives, Sulfur oxides, Carboxylic acids | pH |

| Halogens (e.g., I₂, Br₂) | N,N'-bis(hydroxymethyl)formamidine disulfide | Urea derivatives, Sulfur compounds | Solvent, pH |

Detailed Research Findings:

Studies on the oxidation of thiourea and its derivatives have provided insights into the potential degradation mechanisms of this compound. The oxidation of 1,3-diphenyl thiourea with cetyltrimethylammonium permanganate has been shown to yield 1,3-diphenyl urea and elemental sulfur, indicating the conversion of the thiocarbonyl group to a carbonyl group. humanjournals.com

Furthermore, research on the reaction of thiourea with hydrogen peroxide has elucidated the role of pH in determining the reaction products. p2infohouse.org At a pH below 1, formamidine (B1211174) disulfide dihydrochloride (B599025) is the primary product. p2infohouse.org However, in a neutral or alkaline medium, the reaction proceeds through a thiourea dioxide intermediate which then hydrolyzes. p2infohouse.org These findings suggest that the oxidative degradation of this compound would also be highly pH-dependent, with different products being favored under acidic versus neutral or alkaline conditions.

The reactivity of the hydroxymethyl group is also a critical factor. The oxidation of hydroxymethyl groups to aldehydes or carboxylic acids is a well-established transformation in organic chemistry. numberanalytics.com This suggests that under strong oxidizing conditions, the hydroxymethyl moieties of this compound would likely be converted to their corresponding oxidized forms.

Advanced Characterization Techniques for Hydroxymethyl Thiourea and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the identity and purity of (Hydroxymethyl)thiourea. Each method probes different aspects of the molecule's structure, offering complementary information.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the specific vibrational modes of the molecule's covalent bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays characteristic bands that confirm its structure. Key vibrations include those from the O-H, N-H, C=S, and C-O groups. vulcanchem.com The N-H stretching vibrations typically appear as strong, broad bands in the region of 3100-3400 cm⁻¹. researchgate.net For the parent thiourea (B124793) molecule, vibrations observed around 3371 cm⁻¹, 3259 cm⁻¹, and 3156 cm⁻¹ are indicative of different N-H group environments. iosrjournals.org The presence of the hydroxymethyl group introduces a distinct O-H stretching band, often seen around 3440 cm⁻¹, and a C-O stretching vibration, which is typically observed near 1040 cm⁻¹. vulcanchem.comresearchgate.net

The thioamide group gives rise to several characteristic bands. A sharp peak around 1585 cm⁻¹ can be assigned to the thioamide (C=S) asymmetric stretching vibration. iosrjournals.org The C=S bond, a key feature of thioureas, also presents a stretching vibration at lower frequencies, often between 1050-1200 cm⁻¹. ukm.my The deformation vibration of the N-H group is also a notable feature. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for symmetric, non-polar bonds. The main characteristic Raman bands for the thiourea core are observed for N-C-N symmetric stretching (around 1371 cm⁻¹), C-N stretching coupled with NH₂ rocking (around 1094 cm⁻¹), and C=S stretching modes (around 733 cm⁻¹). researchgate.net These vibrations are crucial for analyzing the effects of substitution and coordination in derivatives and metal complexes. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| O-H Stretch | ~3440 | FTIR | researchgate.net |

| N-H Stretch | 3150 - 3371 | FTIR | iosrjournals.org |

| Thioamide (C=S) Asymmetric Stretch | ~1585 | FTIR | iosrjournals.org |

| N-C-N Symmetric Stretch | ~1371 | Raman | researchgate.net |

| C-N Stretch | ~1094 | Raman | researchgate.net |

| C-O Stretch (Hydroxymethyl) | ~1040 | FTIR | vulcanchem.comresearchgate.net |

| C=S Stretch | ~733 | Raman | researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are particularly diagnostic, typically appearing as a distinctive signal around δ 4.5 ppm. vulcanchem.com In a related, more complex derivative, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the N-CH₂-OH protons appear as doublets of doublets between δ 4.6 and 5.4 ppm, indicating a complex spin-spin coupling environment. mdpi.com The protons of the N-H groups and the O-H group are also observable and often appear as broad signals that can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms. The most characteristic signal in the spectrum of this compound is that of the thiocarbonyl (C=S) carbon, which is significantly deshielded and appears downfield, typically around δ 180 ppm. vulcanchem.com The carbon of the hydroxymethyl group (-CH₂OH) is found much further upfield; for instance, in 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, this carbon signal appears at approximately δ 66-67 ppm. mdpi.com

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of ¹H and ¹³C signals. HMQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations. mdpi.com These advanced experiments are crucial for confirming the connectivity within the molecule, especially for complex derivatives where simple 1D spectra may be ambiguous. mdpi.comacs.org The use of 2D NMR has been confirmed as a sensitive tool for evaluating the detailed structure of complex molecules. nih.gov

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹³C | C=S (Thiocarbonyl) | ~180 | vulcanchem.com |

| ¹³C | -CH₂OH (Hydroxymethyl) | ~66 | mdpi.com |

| ¹H | -CH₂OH (Hydroxymethyl) | ~4.5 - 5.4 | vulcanchem.commdpi.com |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The parent thiourea molecule exhibits two main absorption maxima in its UV spectrum, located around 236 nm and 196 nm. sielc.com These bands are attributed to the n→π* (excitation of a non-bonding electron from the sulfur atom to a π* anti-bonding orbital) and π→π* (excitation of an electron from a π bonding to a π* anti-bonding orbital) transitions of the thiocarbonyl chromophore, respectively. researchgate.net

The spectrum of this compound is expected to show similar transitions. The position and intensity of these absorption bands can be influenced by the solvent and by the presence of other chromophores or auxochromes in its derivatives. For example, extending the electron conjugation in the molecule typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. ukm.my

X-ray Crystallography and Structural Elucidation

While spectroscopic methods confirm connectivity, X-ray crystallography provides the definitive, three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most powerful technique for determining the absolute structure of a crystalline compound. The structure of 1,3-Bisthis compound, a closely related derivative, has been successfully characterized using this method. evitachem.com Analysis of thiourea derivatives frequently reveals extensive networks of hydrogen bonds, which dictate the crystal packing. researchgate.netnih.gov A common feature in the crystal structures of N-substituted thioureas is the formation of centrosymmetric dimers through intermolecular N−H···S=C hydrogen bonds, often creating a characteristic R²₂(8) ring motif. rsc.org The hydroxymethyl group in this compound adds further possibilities for intra- and intermolecular hydrogen bonding via its hydroxyl (O-H) group, which can act as both a donor and an acceptor. This technique provides unequivocal data on molecular conformation, such as the planarity of the thiourea unit and the orientation of the hydroxymethyl substituent. conicet.gov.ar

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | Lattice parameters a, b, c (Å) and angles α, β, γ (°). |

| Bond Lengths & Angles | Precise measurements of distances and angles between atoms. |

| Hydrogen Bond Geometry | Details of donor-acceptor distances and angles for H-bonds. |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze bulk crystalline samples. While single-crystal analysis is performed on one perfect crystal, PXRD provides a diffraction pattern characteristic of the polycrystalline material as a whole. It is an essential tool for phase identification, confirming that the bulk sample corresponds to the structure determined by single-crystal analysis. manchester.ac.uk Furthermore, PXRD is used to assess sample purity, detect the presence of different crystalline phases (polymorphs), and study crystalline transformations upon processing or storage.

Compound Index

| Compound Name |

|---|

| This compound |

| 1,3-Bisthis compound |

| 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione |

| Formaldehyde (B43269) |

| Thiourea |

Thermal Analysis Methodologies

Thermal analysis techniques are fundamental in determining the stability and decomposition behavior of this compound and its derivatives under controlled temperature programs.

Thermogravimetric analysis (TGA) is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound and its derivatives.

Studies on various thiourea derivatives have demonstrated the utility of TGA in establishing their thermal decomposition mechanisms. akjournals.comresearchgate.net For instance, the thermal behavior of N-acyl-N'-aryl thiourea derivatives was investigated using TGA, revealing that these compounds are stable up to 160 °C. nih.gov In another study, TGA was used to determine the degradation onset of thiourea derivatives, finding that they decompose at temperatures significantly higher than their expected operational temperatures. tubitak.gov.trtubitak.gov.tr The thermal decomposition of thiourea itself has been shown to be a complex process, with the release of various gaseous products like ammonia (B1221849), hydrogen sulfide (B99878), and isothiocyanic acid upon heating. researchgate.net

The thermal stability of deep eutectic solvents (DESs) based on choline (B1196258) chloride (ChCl) and thiourea or its N-methylated derivatives has also been assessed by TGA. The onset decomposition temperatures were determined for various molar ratios, as shown in the table below. pku.edu.cn

| Deep Eutectic Solvent (ChCl:HBD, molar ratio) | Tonset (°C) | T5% (°C) | THBD (°C) | ΔT (°C) |

| ChCl:thiourea, 1:2 | 187.0 | 211.4 | 183.8 | 3.2 |

| ChCl:N-methyl thiourea, 1:2 | 192.6 | 229.2 | 172.2 | 20.4 |

| ChCl:N,N'-dimethyl thiourea, 1:2 | 188.1 | 220.0 | 186.4 | 1.7 |

| HBD: Hydrogen Bond Donor | ||||

| Tonset: Onset decomposition temperature | ||||

| T5%: Temperature at 5% weight loss | ||||

| THBD: Decomposition temperature of the pure hydrogen bond donor | ||||

| ΔT = Tonset - THBD |

These TGA studies provide essential data on the thermal limits and decomposition pathways of this compound and related compounds, which is vital for their handling and application in various fields.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to study the thermal transitions of materials, such as melting, crystallization, and glass transitions. nih.gov

In the context of thiourea and its derivatives, DSC provides valuable information on their phase behavior and thermal properties. For example, DSC has been used to investigate the phase transitions of thiourea inclusion compounds, revealing endothermic and exothermic peaks corresponding to structural changes upon heating and cooling. researchgate.net Studies on N-acyl-N'-aryl thiourea derivatives have utilized DSC to characterize their liquid crystal properties. beilstein-journals.org

The thermal properties of a series of thiourea derivatives prepared as phase change materials were characterized using DSC. tubitak.gov.trtubitak.gov.tr The melting and freezing temperatures, along with the latent heats of fusion and crystallization, were determined to assess their potential for thermal energy storage. tubitak.gov.trtubitak.gov.tr

| Thiourea Derivative | Melting Temperature (°C) | Latent Heat of Melting (J/g) | Freezing Temperature (°C) | Latent Heat of Freezing (J/g) |

| 1,3-didodecanoyl thiourea | - | 114.6 | - | -110.0 |

| 1,3-ditetradecanoyl thiourea | - | 119.5 | - | -122.4 |

| 1,3-dihexadecanoyl thiourea | - | 148.8 | - | -142.7 |

Furthermore, DSC has been employed to study the thermal decomposition of thiourea and its oxides, providing insights into their thermodynamic properties and decomposition kinetics. nih.gov The melting point and decomposition peak of 2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetranitrate, a high-energy plasticizer, were determined using DSC to be 86.37 °C and 185.79 °C, respectively. sioc-journal.cn

Advanced Surface and Microscopic Characterization

Advanced surface and microscopic characterization techniques are indispensable for visualizing the morphology and determining the elemental composition of this compound and its derivatives, particularly when they are applied as films or coatings.

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. It is frequently used to examine the surface morphology of materials and how it changes after certain treatments.

In the study of corrosion inhibitors, SEM is used to visualize the protective film formed by inhibitor molecules on a metal surface. For instance, SEM analysis has shown that in the absence of an inhibitor, a steel surface is severely damaged in an acidic solution. semanticscholar.org However, in the presence of thiourea derivatives, the surface is significantly protected, with a reduction in pitting and crevice corrosion. semanticscholar.orgscu.edu.cnscispace.com SEM images of mild steel surfaces have demonstrated the formation of a dense and complete protective film by thiourea derivatives, which inhibits contact between the corrosive medium and the steel substrate. scu.edu.cn The morphology of mild steel in the absence and presence of thiourea-based inhibitors has been studied, confirming the formation of a protective layer. materials.international

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It provides information on the elemental composition of the surface being examined.

In corrosion inhibition studies, EDX analysis of mild steel surfaces treated with thiourea derivatives confirms the presence of elements from the inhibitor molecules, such as sulfur and nitrogen, within the protective film. materials.internationalresearchgate.net This confirms the adsorption of the inhibitor onto the metal surface. researchgate.net The elemental analysis of a mild steel surface after immersion in a corrosive solution with and without a thiourea-based inhibitor can quantify the elements present, providing evidence of the protective layer's composition. materials.international

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. jefferson.edu AFM is used to obtain three-dimensional topographical images of a sample's surface and can also be used to measure nanomechanical properties like stiffness and adhesion. jefferson.edumdpi.com

In the context of corrosion inhibition, AFM has been used to characterize the nature of the protective film formed by thiourea and its derivatives on metal surfaces. ijmer.commzu.edu.in Studies have shown that the surface of carbon steel is significantly smoother after being immersed in a solution containing a thiourea-based inhibitor system compared to the polished metal surface or the surface exposed to the corrosive environment alone. ijmer.com This smoothness is attributed to the formation of a compact and protective film on the metal surface. ijmer.com AFM can quantify surface roughness, and a decrease in roughness parameters indicates the formation of a more uniform protective layer. ijmer.com For example, in one study, the root mean square roughness of a polished carbon steel surface was found to be significantly lower than that of a corroded surface, and the addition of a thiourea-based inhibitor led to a smoother surface, confirming the formation of a protective film. ijmer.com

Elemental Compositional Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound and its derivatives, this is typically achieved using a CHNS/O analyzer, which determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its purity and identity. uobabylon.edu.iqniscpr.res.inrdd.edu.iqresearchgate.netscience.gov

The theoretical elemental composition can be calculated from the molecular formula of the compounds. For instance, N-(Hydroxymethyl)thiourea has a molecular formula of C₂H₆N₂OS. A common derivative, 1,3-Bisthis compound, possesses the molecular formula C₃H₈N₂O₂S. evitachem.comnih.gov The purity of synthesized thiourea derivatives is often confirmed by ensuring the elemental analysis data is in good agreement with the theoretical values. uobabylon.edu.iq

Below is a table detailing the theoretical elemental composition of this compound and one of its common derivatives.

| Compound Name | Molecular Formula | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Oxygen (O) % | Sulfur (S) % |

| This compound | C₂H₆N₂OS | 22.63 | 5.70 | 26.39 | 15.07 | 30.21 |

| 1,3-Bisthis compound | C₃H₈N₂O₂S | 26.46 | 5.92 | 20.57 | 23.49 | 23.55 |

Note: The values in this table are theoretical and calculated based on the provided molecular formulas.

In research, the synthesis of various thiourea derivatives is routinely validated through elemental analysis, where the found percentages for C, H, N, and S are reported to be within ±0.4% of the calculated theoretical values, confirming the successful synthesis of the target molecules. nih.gov

Calorimetric Techniques (e.g., Isothermal Titration Calorimetry)

Calorimetric techniques are employed to study the thermal properties and binding interactions of molecules. While direct characterization of this compound by Isothermal Titration Calorimetry (ITC) is not commonly reported, the technique is extensively used to investigate the binding thermodynamics of thiourea derivatives with various receptors, such as proteins or metal ions. acs.orgresearchgate.netmdpi.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. researchgate.net This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. This information is invaluable for understanding the forces driving the binding process.

A typical ITC experiment involves titrating a solution of the thiourea derivative into a solution containing the binding partner. The resulting heat changes are measured and plotted against the molar ratio of the reactants. The shape of the resulting isotherm provides the thermodynamic parameters of the interaction.

The table below illustrates the type of data that can be obtained from an ITC experiment studying the binding of a thiourea derivative to a hypothetical receptor.

| Thermodynamic Parameter | Symbol | Typical Value/Unit | Information Provided |

| Association Constant | Kₐ | M⁻¹ | Strength of the binding interaction. |

| Enthalpy Change | ΔH | kcal/mol | Heat released or absorbed during binding. |

| Entropy Change | TΔS | kcal/mol | Change in disorder of the system upon binding. |

| Gibbs Free Energy Change | ΔG | kcal/mol | Overall spontaneity of the binding process. |

| Stoichiometry | n | - | Molar ratio of the binding partners in the complex. |

Other calorimetric techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to determine the thermal stability of thiourea derivatives. nih.govbibliotekanauki.pl DSC can be used to determine melting points and phase transitions, while TGA provides information on the decomposition temperature of the compound. For instance, thermodynamic analysis of thiourea itself has been conducted using simultaneous TG, DTG, and DSC measurements to understand its thermal decomposition. nih.gov

Theoretical and Computational Chemistry of Hydroxymethyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of (hydroxymethyl)thiourea. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on thiourea (B124793) derivatives have been conducted using various functionals and basis sets, such as B3LYP with 6-311++G(d,p) or DEF2-TZVP, to optimize molecular geometries and calculate electronic properties. nih.govusm.my These calculations provide data on bond lengths, bond angles, and dihedral angles.

| Parameter | Typical Calculated Value | Reference |

| C=S Bond Length | 1.67 - 1.70 Å | mdpi.commdpi.com |

| C-N Bond Length | ~1.38 Å | mdpi.com |

| N-C-N Bond Angle | ~118° - 120° | mst.edu |

| S-C-N Bond Angle | ~120° - 122° | mst.edu |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. nih.govmdpi.com

Table 2: Frontier Molecular Orbital Energies from DFT Calculations for a Thiourea Derivative Note: Data from N-Phenylmorpholine-4-carbothioamide (HPMCT) is used as an illustrative example.

| Molecular Orbital | Energy (eV) | Reference |

| HOMO | -5.793 | mdpi.com |

| LUMO | -1.232 | mdpi.com |

| Energy Gap (ΔE) | 4.561 | mdpi.com |

The flexibility of the C-N bonds in thiourea derivatives allows for the existence of different conformers, a phenomenon known as conformational polymorphism. usm.myusm.my Computational studies, particularly using DFT, can predict the relative stability of these different spatial arrangements, such as cis-trans and trans-trans configurations. usm.myusm.my

These studies involve rotating specific bonds and calculating the energy of each resulting conformation. For symmetrically substituted thioureas, the trans-trans configuration is often the experimentally observed form, but calculations have shown that a cis-trans configuration can also be stable, sometimes even more so than the trans-trans form. usm.myusm.my The stability of these conformers is governed by non-covalent interactions, such as intramolecular hydrogen bonds (e.g., CH···HN and CH···S). usm.my In this compound, the hydroxyl group can form strong intramolecular hydrogen bonds with the nitrogen or sulfur atoms, which would significantly influence the conformational preferences and the stability of the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment over time. These simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interatomic forces.

MD simulations can elucidate the interactions of this compound with solvents and other molecules. scispace.com By placing the molecule in a simulated box of solvent (e.g., water) and running the simulation for a set time (often nanoseconds), researchers can analyze its conformational changes and intermolecular interactions, such as hydrogen bonding. scispace.comnih.gov

For thiourea derivatives, MD simulations have been used to study their interactions with water, identifying which atoms are most involved in hydrogen bonding. scispace.comresearchgate.net The sulfur and nitrogen atoms are typically key interaction sites. scispace.com Such simulations are also employed to understand the binding of thiourea compounds to biological targets like proteins, providing insights into binding stability and the specific amino acid residues involved in the interaction. nih.govnih.govrsc.org The simulation time for these studies can range from 10 ns to 100 ns, at standard temperature and pressure. scispace.comnih.gov

Computational modeling is instrumental in understanding the adsorption mechanisms of molecules onto various surfaces. The sulfur atom in thiourea and its derivatives makes them effective chelating agents for heavy metals, and their adsorption onto surfaces is of significant interest. researchgate.net

Modeling studies can reveal the nature of the interactions between the adsorbent and the adsorbate. The adsorption mechanism can involve electrostatic attractions, hydrogen bonding, and n-π stacking interactions. researchgate.net While direct MD simulations of this compound adsorption were not found, the principles can be inferred from related systems. For instance, the adsorption of dyes onto chitosan-based materials has been studied, revealing that the process is often well-described by models like the Langmuir isotherm and pseudo-second-order kinetics. researchgate.netmdpi.com Computational models can help visualize the binding orientation and calculate binding energies, confirming the types of forces that dominate the adsorption process. The efficiency of desorption and regeneration of the adsorbent material can also be assessed, which depends on the strength and nature of the adsorption interactions. acs.org

Topological and Bonding Analyses

Topological and bonding analyses are pivotal in understanding the distribution of electrons within a molecule, which in turn defines its chemical bonds and structure. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Reduced Density Gradient (RDG) are employed to visualize and quantify the nature of chemical interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This approach allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density.

Key to the AIM analysis is the identification of bond critical points (BCPs), which are locations where the gradient of the electron density is zero. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs offer quantitative insights into the nature of the chemical bonds.

Table 1: Illustrative AIM Parameters for Bonds in this compound This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the cited literature.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |

|---|---|---|---|

| C=S | ~0.4 - 0.6 | Positive | Polar covalent bond with significant charge depletion |

| C-N | ~0.2 - 0.3 | Negative | Covalent bond with shared electron density |

| N-H | ~0.3 - 0.4 | Negative | Polar covalent bond |

| C-O | ~0.2 - 0.3 | Negative | Covalent bond |

| O-H | ~0.3 - 0.4 | Negative | Polar covalent bond |

A negative value of the Laplacian (∇²ρ) at a BCP indicates a concentration of electron density, characteristic of a shared interaction (covalent bond). Conversely, a positive Laplacian suggests a depletion of electron density, typical of closed-shell interactions like ionic bonds or van der Waals forces.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool for visualizing regions of high electron localization in a molecule, providing a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1, where a value close to 1 signifies a high degree of electron localization, and a value around 0.5 corresponds to a region with gas-like electron density.

For this compound, an ELF analysis would reveal distinct basins of high localization corresponding to:

The core electrons of the carbon, nitrogen, oxygen, and sulfur atoms.

The covalent bonds between the atoms.

The lone pairs of electrons on the nitrogen, oxygen, and sulfur atoms.

This visualization aids in understanding the molecule's reactivity, as regions of high electron localization (lone pairs) often represent nucleophilic sites.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions within and between molecules. It plots the RDG against the sign of the second eigenvalue (λ₂) of the electron-density Hessian multiplied by the electron density. This analysis reveals regions of:

Strong attraction (hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ.

Weak van der Waals interactions: Indicated by values of sign(λ₂)ρ close to zero.

Strong steric repulsion: Corresponding to large positive values of sign(λ₂)ρ.

An RDG analysis of this compound would be particularly useful in identifying intramolecular hydrogen bonds, for instance, between the hydroxyl group and the thiocarbonyl sulfur or a nitrogen atom. These interactions can significantly influence the molecule's conformation and stability.

Computational Prediction of Reactivity and Selectivity

Computational chemistry provides a suite of tools to predict the reactivity and selectivity of molecules. These methods are often based on the analysis of the molecule's electronic structure, such as its frontier molecular orbitals (FMOs) and electrostatic potential.

Frontier Molecular Orbital (FMO) Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, a computational analysis would determine the energies and spatial distributions of the HOMO and LUMO. It is expected that the HOMO would be localized on the sulfur and nitrogen atoms due to their lone pairs, making these the primary sites for electrophilic attack. The LUMO is likely to be distributed over the thiocarbonyl (C=S) group, indicating this region as the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

An MEP analysis of this compound would likely show negative potential around the sulfur and oxygen atoms, and to a lesser extent, the nitrogen atoms, confirming their roles as nucleophilic centers. Positive potential would be expected around the hydrogen atoms, particularly the one attached to oxygen and those on the nitrogen atoms, making them potential sites for hydrogen bonding or interaction with nucleophiles.

While specific computational studies predicting the reactivity of this compound are not prevalent in the literature, the general principles of FMO theory and MEP analysis provide a robust framework for understanding its chemical behavior.

Coordination Chemistry of Hydroxymethyl Thiourea As a Ligand

Ligand Design and Denticity

The design of (Hydroxymethyl)thiourea as a ligand is centered on its multiple functional groups that can participate in coordination. The thiocarbonyl group (C=S), the amino groups (-NH2), and the hydroxymethyl group (-CH2OH) all offer potential binding sites for metal ions. The presence of nucleophilic sulfur, nitrogen, and oxygen atoms allows for the formation of various stable coordination compounds. mdpi.comresearchgate.net This multi-donor capability is fundamental to its versatile denticity. mdpi.com

This compound and its derivatives can exhibit variable coordination modes, acting as monodentate or bidentate ligands. mdpi.com

Monodentate Coordination: In its neutral form, the most common mode of coordination is monodentate, occurring through the soft sulfur atom of the thiocarbonyl group. mdpi.comnih.govnih.gov This is a prevalent bonding mode for many thiourea-type ligands when reacted with metal salts in a neutral medium. mdpi.com For instance, complexes with the general formula [MCl₂(L)₂] (where L is a thiourea (B124793) derivative) often feature monodentate coordination via the sulfur atom. mdpi.com

Bidentate Coordination: Upon deprotonation, typically in a basic medium, this compound can act as a bidentate chelating ligand. mdpi.com Chelation can occur through different combinations of its donor atoms:

S, N Chelation: The ligand can coordinate to a metal center via the sulfur atom and one of the nitrogen atoms, forming a stable chelate ring. mdpi.com This mode is often observed when the reaction is carried out in the presence of a base, which facilitates the deprotonation of a nitrogen atom. mdpi.com

O, S Chelation: Another common bidentate mode involves coordination through the carbonyl oxygen and the thione sulfur, especially in N-acylthiourea derivatives. nih.govnih.gov For this compound, deprotonation of the hydroxyl group could facilitate a similar S, O chelation.

The flexibility to switch between monodentate and bidentate coordination makes this compound a highly adaptable ligand in inorganic synthesis. mdpi.com

The coordination behavior of this compound is governed by the distinct properties of its sulfur, nitrogen, and oxygen donor atoms. jocpr.com

Sulfur: As a soft donor atom, the sulfur of the thiocarbonyl group shows a high affinity for soft and borderline metal ions, such as Pd(II), Pt(II), Cu(I), Ag(I), and Hg(II). researchgate.netnih.gov Coordination through sulfur is the most frequently observed binding mode. mdpi.com

Nitrogen: The nitrogen atoms of the amino groups are harder donor sites compared to sulfur. They can coordinate to a variety of transition metals, often participating in chelation with the sulfur atom to enhance complex stability. mdpi.comchemijournal.com

Oxygen: The oxygen atom of the hydroxymethyl group is a hard donor. nih.gov This allows the ligand to also bind effectively with hard metal ions. The combination of a soft sulfur donor with hard oxygen and nitrogen donors makes ligands like this compound particularly versatile, enabling them to form stable complexes with a wide range of metals. nih.govnih.gov

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. jocpr.com The ligand is usually dissolved in a solvent like ethanol, and a solution of the metal salt (e.g., metal chloride or acetate) is added, often dropwise. jocpr.comresearchgate.net The reaction mixture may be stirred at room temperature or refluxed to facilitate complex formation. researchgate.netuobabylon.edu.iq The resulting solid complexes can then be isolated by filtration, washed, and purified by recrystallization. jocpr.com

This compound and its analogs form complexes with a wide array of transition metals. The specific metals studied with similar thiourea derivatives highlight the broad applicability.

Complexes with Pt, Pd, Cu, Hg: Studies on the analogous ligand N-Phenylmorpholine-4-carbothioamide (HPMCT) have shown the formation of complexes with the general formula [MCl₂(HPMCT)₂] where M = Cu(II), Pd(II), Pt(II), and Hg(II). In these cases, the ligand coordinates as a monodentate donor through the sulfur atom. mdpi.com

Complexes with Ni, Cu, Zn, Cd: In the presence of a base, the same HPMCT ligand forms bidentate chelates of the type [M(PMCT)₂] with M = Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II), coordinating through both sulfur and nitrogen atoms. mdpi.com

Complexes with Fe, Co, Mn: Research on α,α-Diphenyl-α-hydroxy thiourea, which also contains a hydroxyl group, has demonstrated the synthesis of complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), typically with a general formula of [M(L)₂X₂]. uobabylon.edu.iq

These examples demonstrate the capacity of hydroxyl-functionalized thioureas to coordinate with a variety of d-block elements.

Reaction conditions play a critical role in determining the final structure of the metal complex. Key factors include the metal-to-ligand molar ratio, the solvent, and, most significantly, the pH of the reaction medium. mdpi.com

The influence of pH is particularly evident in the denticity of the ligand. For example, in a neutral medium, the thiourea derivative HPMCT acts as a neutral monodentate ligand, coordinating through the sulfur atom to form complexes like [MCl₂(κ¹S-HPMCT)₂]. mdpi.com However, in a basic medium (e.g., with the addition of triethylamine), the ligand undergoes deprotonation and coordinates as a bidentate chelating agent via its sulfur and nitrogen atoms, leading to complexes with the stoichiometry [M(κ²S,N-PMCT)₂]. mdpi.com This change in coordination mode directly impacts the stoichiometry and the geometry of the resulting complex, which can range from square planar for Pd(II) to tetrahedral for Zn(II). mdpi.comnih.gov

| Reaction Condition | Ligand Behavior | Resulting Complex Type | Example Metal Ions |

| Neutral Medium | Monodentate (via S atom) | [MCl₂(L)₂] | Cu(II), Pd(II), Pt(II) |

| Basic Medium | Bidentate (via S, N atoms) | [M(L)₂] | Ni(II), Cu(II), Zn(II) |

Structural Characterization of Metal Complexes

The structures of metal complexes derived from this compound are elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the donor atoms involved in coordination. A shift in the C=S stretching vibration band upon complexation indicates the involvement of the sulfur atom in bonding. jocpr.com Similarly, changes in the frequency of N-H bands can suggest coordination through nitrogen. ksu.edu.tr The disappearance of an N-H stretching band, coupled with a shift in C=S frequency, is strong evidence for deprotonation and bidentate S, N chelation. mdpi.comksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to characterize these complexes. In ¹³C NMR, a significant shift in the signal for the C=S carbon upon complexation confirms the coordination of the sulfur atom to the metal center. nih.gov In ¹H NMR, the disappearance of the N-H proton signal can indicate deprotonation and involvement in bonding. jocpr.com

Elemental Analysis and Molar Conductivity: Elemental analysis (CHN) is used to confirm the proposed stoichiometry of the synthesized complexes. mdpi.com Molar conductivity measurements in solvents like DMSO or DMF help determine whether the complexes are electrolytes or non-electrolytes, providing insight into their ionic nature. mdpi.comjocpr.com

Single-Crystal X-ray Diffraction: This is the most definitive method for structural characterization. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, or octahedral), and intermolecular interactions within the crystal lattice. nih.gov

| Technique | Information Provided |

| FT-IR Spectroscopy | Identifies donor atoms (S, N, O) by observing shifts in vibrational frequencies (C=S, N-H, O-H). |

| NMR Spectroscopy (¹H, ¹³C) | Confirms coordination sites, particularly the C=S carbon shift, and detects deprotonation. |

| Elemental Analysis | Determines the empirical formula and confirms the stoichiometry of the complex. |

| Molar Conductivity | Indicates the electrolytic or non-electrolytic nature of the complex in solution. |

| X-ray Diffraction | Provides definitive molecular structure, including bond lengths, angles, and overall geometry. |

Crystallographic Studies of Metal-Thiourea Coordination Compounds

While comprehensive crystallographic data for metal complexes specifically with the this compound ligand are not extensively documented in publicly accessible literature, the coordination behavior of thiourea and its derivatives has been widely studied. These studies provide a foundational understanding of how this compound is likely to interact with metal ions.

Thiourea typically coordinates to metal ions through its sulfur atom, acting as a monodentate ligand. However, bidentate coordination involving both sulfur and nitrogen atoms is also possible, particularly in derivatives with suitable substituents. In the case of this compound, the presence of the hydroxymethyl group (-CH₂OH) introduces the possibility of coordination through the oxygen atom, potentially leading to chelation or bridging behavior.

X-ray diffraction studies on related thiourea-metal complexes have elucidated key structural parameters. For instance, in complexes of N-phenylmorpholine-4-carbothioamide (HPMCT), a thiourea derivative, both monodentate coordination via the sulfur atom and bidentate chelation through sulfur and nitrogen atoms have been observed. mdpi.comsemanticscholar.org The specific coordination mode is often influenced by the metal ion, the reaction conditions, and the presence of other ligands. It is anticipated that crystallographic analysis of this compound complexes would reveal similar coordination versatility, with the hydroxymethyl group potentially influencing the crystal packing through hydrogen bonding.

Table 1: Anticipated Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Potential Structural Role |

| Monodentate | S | Terminal ligand |

| Bidentate (Chelating) | S, O | Formation of a stable chelate ring |

| Bridging | S, O or S, N | Formation of polynuclear complexes |

Spectroscopic Signatures of Complex Formation

Spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes in the absence of single-crystal X-ray data. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative for studying the coordination of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a ligand changes upon coordination to a metal ion. For this compound, key vibrational bands to monitor include the C=S, N-H, and O-H stretching frequencies.

ν(C=S): Coordination through the sulfur atom typically leads to a decrease in the frequency of the C=S stretching vibration. This is due to the weakening of the C=S bond upon donation of electron density from the sulfur to the metal center. In studies of HPMCT complexes, a shift to a lower wavenumber of 11–42 cm⁻¹ was observed for the ν(C=S) band, indicating coordination through the sulfur atom. mdpi.com

ν(N-H): Changes in the N-H stretching frequency can indicate the involvement of the nitrogen atom in coordination. A shift to lower frequency is expected if the nitrogen atom coordinates to the metal.

ν(O-H): The broad O-H stretching band of the hydroxymethyl group would be expected to shift upon coordination of the oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment upon complexation.

¹H NMR: The chemical shifts of the protons in the vicinity of the coordination sites are expected to change. For example, the protons of the -CH₂- group in the hydroxymethyl moiety would be sensitive to the coordination of the adjacent oxygen atom. Similarly, the N-H protons would show a shift upon nitrogen coordination. In HPMCT complexes, the N-H proton signal showed a downfield shift upon coordination, suggesting an increase in electron density on this proton and coordination through the sulfur atom of the thiocarbonyl group. mdpi.com

¹³C NMR: The resonance of the C=S carbon is particularly diagnostic. A downfield shift of the C=S carbon signal upon coordination indicates a decrease in electron density at the carbon atom, consistent with sulfur coordination. For HPMCT complexes, a downfield shift of about 6 ppm was observed for the thiocarbonyl carbon. mdpi.com

Table 2: Expected Spectroscopic Shifts for this compound Upon S-Coordination

| Spectroscopic Technique | Functional Group | Expected Shift | Rationale |

| IR | C=S | Decrease in frequency | Weakening of the C=S bond |

| ¹³C NMR | C=S | Downfield shift | Deshielding of the carbon atom |

| ¹H NMR | N-H | Downfield shift | Change in electronic environment |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of metal-(Hydroxymethyl)thiourea complexes are determined by the nature of the metal ion, its oxidation state, and the coordination geometry. While specific data for this compound complexes are scarce, general principles from related thiourea complexes can be applied.

The ligand field created by this compound will influence the d-orbital splitting of the metal center, which in turn dictates the electronic transitions and magnetic behavior. Thiourea is generally considered a weak-field ligand, leading to high-spin complexes for first-row transition metals.

Electronic Spectra (UV-Vis): The electronic spectra of these complexes are expected to show bands arising from d-d transitions within the metal center and charge-transfer transitions between the metal and the ligand. The energies of these transitions provide information about the ligand field strength and the coordination geometry. For instance, octahedral and tetrahedral complexes will exhibit characteristic spectral patterns.

Magnetic Properties: Magnetic susceptibility measurements can determine the number of unpaired electrons in a complex and thus distinguish between high-spin and low-spin configurations. For paramagnetic complexes, the magnetic moment can be calculated and compared to the spin-only value to infer the geometry and the extent of orbital contribution. For example, studies on N-(hydroxy)-N,N-diphenyl thiourea complexes showed high-spin octahedral geometries for iron(II) and cobalt(II). amazonaws.com It is plausible that this compound complexes with these metals would exhibit similar magnetic behavior.

Catalytic Applications of Metal-Thiourea Complexes

Metal complexes derived from thiourea ligands have shown promise in various catalytic applications, leveraging the electronic and steric properties of the ligand to influence the activity and selectivity of the metal center. nih.gov

Organometallic Catalysis Mediated by this compound Ligands

While specific examples of organometallic catalysis directly employing this compound are not widely reported, the broader class of thiourea-derived ligands has been successfully used in several important transformations. nih.gov These ligands are often valued for their strong coordination to late transition metals like palladium, which are active in cross-coupling reactions.

The this compound ligand, when coordinated to a metal center, can influence the catalytic cycle in several ways:

Electron Donation: The sulfur donor atom can modulate the electron density at the metal center, affecting its reactivity in oxidative addition and reductive elimination steps.

Steric Hindrance: The hydroxymethyl group, along with other substituents, can create a specific steric environment around the metal, which can influence the selectivity of the reaction.

Secondary Interactions: The hydroxyl group can participate in hydrogen bonding with substrates or reagents, potentially orienting them for the catalytic transformation.

It is hypothesized that metal complexes of this compound could be effective catalysts for reactions such as Heck and Suzuki couplings, where palladium-thiourea complexes have shown high activity. core.ac.uk

Ligand Design for Enhanced Catalytic Activity

The design of the thiourea ligand is crucial for optimizing the performance of the metal catalyst. nih.gov For this compound, several modifications could be envisioned to enhance its catalytic activity:

Introduction of Bulky Groups: Incorporating sterically demanding groups on the nitrogen atoms can increase the stability of the catalyst and promote reductive elimination, a key step in many cross-coupling reactions.

Modification of the Hydroxymethyl Group: The hydroxyl group could be functionalized to introduce additional donor atoms for stronger chelation or to append moieties that can engage in specific non-covalent interactions with the substrate.

Chiral Modifications: The synthesis of chiral derivatives of this compound could lead to the development of catalysts for asymmetric synthesis, a highly desirable goal in modern chemistry. The development of bifunctional thiourea catalysts, which combine a Lewis basic site with the hydrogen-bonding capability of the thiourea, has been a successful strategy in organocatalysis and could be translated to organometallic systems.

The exploration of this compound and its derivatives as ligands in coordination chemistry and catalysis is an active area of research. The insights gained from related thiourea systems provide a strong foundation for the future design and application of these versatile compounds.

Applications of Hydroxymethyl Thiourea in Advanced Materials Science

Polymer and Resin Chemistry

The unique chemical structure of (hydroxymethyl)thiourea, featuring both amine and hydroxyl functional groups, makes it a valuable precursor in the synthesis of thermosetting resins and a component in creating complex polymer networks.

Synthesis of Thiourea-Formaldehyde Resins

Thiourea-formaldehyde (TF) resins are synthesized through the reaction of thiourea (B124793) with formaldehyde (B43269), a process in which this compound is a key intermediate. The synthesis is typically a two-step process involving hydroxymethylation followed by condensation.

The initial hydroxymethylation step involves the reaction of thiourea with formaldehyde, often in the presence of a base, to form mono-, di-, or tri-substituted hydroxymethyl-thiourea derivatives. evitachem.comkirj.ee The subsequent polycondensation stage is typically promoted under acidic conditions and at elevated temperatures, leading to the formation of a cross-linked three-dimensional network. nih.gov

Research has shown that the molar ratio of formaldehyde to thiourea (F/T) is a critical parameter influencing the structure and properties of the final resin. nih.govresearchgate.net For instance, a novel water-soluble TF resin was synthesized using an F/T mole ratio of 2.5:1. The hydroxymethylation was carried out at a pH of 7.0-8.0 and 60°C, followed by condensation at a pH of 4.5-5.0 and 80°C. nih.gov Studies have also found that maintaining an excess of formaldehyde during the reaction can transform lamellar crystal fragments into cross-linked microspheres. researchgate.net

Table 1: Synthesis Conditions for Thiourea-Formaldehyde (TF) Resin

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Reaction Type | Two-step: Hydroxymethylation & Condensation | Formation of water-soluble TF resin | nih.gov |

| F/T Molar Ratio | 2.5:1 | Optimized for specific resin properties | nih.gov |

| Hydroxymethylation pH | 7.0 - 8.0 | Formation of hydroxymethyl intermediates | nih.gov |

| Condensation pH | 4.5 - 5.0 | Promotes polycondensation and network formation | nih.gov |

| Synthesis Temperature | 55°C - 80°C | Controls reaction rate and resin structure | nih.govresearchgate.net |

Cross-linking Reactions and Network Formation

The formation of a stable, three-dimensional network through cross-linking is fundamental to the performance of thermosetting resins. In thiourea-formaldehyde systems, the hydroxymethyl groups are highly reactive and participate in condensation reactions, forming methylene (B1212753) or ether bridges between thiourea units. This process creates a rigid, cross-linked polymer network.

The extent and density of cross-linking significantly influence the material's mechanical and thermal properties. preprints.org For example, in the rubber industry, thiourea acts as a vulcanization accelerator, speeding up the formation of cross-links between polymer chains to produce more durable materials with enhanced strength and elasticity. nbinno.com A similar principle applies to TF resins, where a higher degree of cross-linking generally leads to increased hardness and thermal stability. The process of vulcanization involves the formation of a cross-linked network, which can be affected by temperature and leads to changes in the material's viscoelastic properties. preprints.org